1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea
Description
Role of Urea Pharmacophores in Kinase Inhibition and Selectivity Optimization
The urea functional group serves as a critical pharmacophore in kinase inhibitors due to its dual hydrogen-bonding capacity and conformational flexibility. In 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea, the central urea linkage forms three key interactions: (1) hydrogen bonds between the urea NH groups and the kinase’s hinge region backbone carbonyls, (2) a dipole interaction between the urea oxygen and conserved glutamic acid residues in the DFG motif, and (3) hydrophobic contacts between the aryl groups and kinase subpockets. This tripartite binding mode stabilizes the kinase in an inactive conformation, as demonstrated in Raf-1 and Aurora A kinase complexes.
Structural studies reveal that the 4-fluorophenyl moiety enhances selectivity by occupying a hydrophobic cleft adjacent to the ATP-binding site, which varies across kinase families. The fluorine atom’s electronegativity induces a localized dipole that repels water molecules from the binding pocket, increasing binding entropy. Comparative analyses of urea derivatives show that para-substituted aryl groups (e.g., 4-fluoro vs. 4-methoxy) modulate inhibitory potency by 3–5-fold in kinase assays, underscoring the importance of electronic and steric tuning.
Table 1: Binding Affinity Trends in Urea-Based Kinase Inhibitors
| Substituent Position | Kinase Target | IC₅₀ (nM) | Selectivity Index* |
|---|---|---|---|
| 4-Fluorophenyl | Aurora A | 18.2 | 12.7 |
| 4-Methoxyphenyl | Aurora A | 64.8 | 8.9 |
| 3-Chlorophenyl | Raf-1 | 29.4 | 9.3 |
*Selectivity index = IC₅₀(non-target kinase)/IC₅₀(target kinase). Data aggregated from .
The compound’s diaryl urea architecture also enables allosteric modulation. Molecular dynamics simulations indicate that the 6-ethoxy-2-methylpyrimidin-4-yl group induces a 15° rotation in the kinase’s activation loop, preventing substrate phosphorylation. This mechanism differs from ATP-competitive inhibitors, reducing off-target effects against metabolic kinases.
Pyrimidine Heterocycles as Privileged Scaffolds in Small Molecule Therapeutics
Pyrimidine’s electron-deficient aromatic system facilitates π-stacking with kinase tyrosine residues while permitting synthetic diversification at the 2-, 4-, and 6-positions. In this compound, the 6-ethoxy group adopts a pseudoaxial conformation that fills a hydrophobic pocket in Aurora A kinase, increasing van der Waals contacts by 30% compared to unsubstituted analogs. The 2-methyl group prevents oxidative metabolism at this position, as evidenced by microsomal stability assays showing >80% remaining parent compound after 60 minutes.
The pyrimidine ring’s nitrogen atoms serve as hydrogen bond acceptors, complementing the urea’s donor capacity. Crystallographic data from related inhibitors show that N1 interacts with a conserved lysine residue (K162 in Aurora A), while N3 coordinates a structural water molecule that stabilizes the DFG-out conformation. Substitution patterns directly influence target engagement:
- 6-Ethoxy : Enhances solubility (logP reduction of 0.8 vs. 6-H) while maintaining potency through hydrophobic interactions.
- 2-Methyl : Reduces off-target binding to GSK-3β by 4-fold by sterically blocking access to its deeper active site.
- 4-Amino phenyl linkage : Enables conjugation to the urea group without introducing chiral centers, simplifying synthesis.
Structural Comparison of Pyrimidine Modifications
| Modification | Target Kinase IC₅₀ (nM) | Solubility (μg/mL) | Metabolic Stability (% remaining) |
|---|---|---|---|
| 6-Ethoxy-2-methyl | 18.2 | 12.4 | 82 |
| 6-Methoxy-2-methyl | 24.7 | 15.1 | 78 |
| 6-H-2-methyl | 48.9 | 8.2 | 65 |
The compound’s pyrimidine-urea hybrid structure exemplifies structure-based drug design principles. Quantum mechanical calculations reveal that the ethoxy group’s gauche conformation minimizes steric clash with the kinase’s gatekeeper residue (T217 in Aurora A), allowing deeper penetration into the hydrophobic core. This spatial arrangement is critical for disrupting the kinase’s ability to stabilize oncogenic transcription factors like cMYC, which rely on kinase-mediated phosphorylation for stability.
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-8-10-17(11-9-15)26-20(27)25-16-6-4-14(21)5-7-16/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLFAHXJQMMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fl
Biological Activity
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a urea linkage, a pyrimidine moiety, and fluorinated phenyl groups, which suggest diverse interactions with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound’s chemical structure can be represented as follows:
Key Features:
- Urea Group: Known for its role in enhancing biological activity by increasing binding affinity to target proteins.
- Pyrimidine Moiety: Often associated with antitumor and antimicrobial properties.
- Fluorophenyl Substitution: Enhances metabolic stability and selectivity towards biological targets compared to other halogen substituents.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Research indicates that the compound may act as an inhibitor for several kinases involved in critical signaling pathways, which are often dysregulated in various diseases.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer progression.
- Receptor Modulation: It may modulate receptor activities, influencing cell proliferation and survival pathways.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it was evaluated against various cancer cell lines, showing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.5 | Inhibition of estrogen receptor signaling |
| A549 (Lung Cancer) | 1.8 | Targeting EGFR pathways |
| HCT116 (Colon Cancer) | 3.0 | Inhibition of cell cycle progression |
Case Study: In Vivo Efficacy
In a preclinical study using xenograft models of human tumors, the compound demonstrated significant tumor regression. Oral administration resulted in complete tumor stasis in models dependent on the MET pathway, highlighting its potential as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate a moderate half-life and good bioavailability, making it suitable for further development as an oral therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-Chlorophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)urea | Chlorophenyl instead of fluorophenyl | Different reactivity due to chlorine atom |
| 1-(3-Bromophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)urea | Bromophenyl group | Varying biological activity compared to fluorine variants |
| 1-(4-Methoxyphenyl)-3-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | Methoxy substituent instead of fluorine | Altered solubility and binding properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of aryl-urea derivatives with pyrimidine or pyridine scaffolds. Below is a comparative analysis with structurally or functionally related compounds from the literature:
Structure–Activity Relationship (SAR) Insights
Substituent Effects on Pyrimidine/Pyridine Rings: Electron-Donating Groups: Compounds like 8e (dimethylamino) and 7q (methoxy) exhibit moderate solubility and melting points, suggesting balanced lipophilicity for membrane permeability . Electron-Withdrawing Groups: The trifluoromethyl group in 8i and halogenated aryl groups in 4a enhance binding affinity to hydrophobic pockets in target proteins . Ethoxy vs. Methyl: The target compound’s 6-ethoxy group may improve metabolic stability compared to smaller alkyl groups (e.g., methyl), though direct data are lacking.
Urea Linkage and Aryl Moieties: 4-Fluorophenyl: A recurring motif in kinase inhibitors (e.g., 7q, 11, 4a), the 4-fluorophenyl group provides steric and electronic compatibility with ATP-binding pockets .
Biological Activity Trends: Kinase Inhibition: Pyrimidine-urea hybrids (e.g., 4a) show VEGFR-2 inhibition, suggesting the target compound may share similar mechanisms .
Key Research Findings
- Pyrimidine vs. Triazine Cores : Triazine-urea derivatives (e.g., 11 ) exhibit lower synthetic yields (33%) compared to pyrimidine-ureas, possibly due to steric hindrance .
- Halogenation Effects : Bromine and iodine substituents (e.g., 2j , 8g ) correlate with improved inhibitory activity in chalcones and pyrimidine-ureas, but may increase toxicity .
- Fluorophenyl Universality : The 4-fluorophenyl group is a conserved feature across diverse inhibitor classes, underscoring its role in target engagement .
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea, and how are intermediates characterized?
Answer:
The compound is synthesized via a urea-forming reaction between an aromatic amine and an isocyanate. A typical protocol involves:
Coupling reaction : Reacting 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline with 4-fluorophenyl isocyanate in anhydrous dichloromethane under inert conditions.
Purification : Crude products are purified using Combiflash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the urea derivative .
Characterization :
- 1H NMR : Peaks for the ethoxy group (δ ~1.3–1.4 ppm, triplet), pyrimidine protons (δ ~6.5–8.5 ppm), and urea NH (δ ~8.0–9.5 ppm, broad singlet).
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]+) confirm the molecular weight.
- Melting point : Determined via differential scanning calorimetry (DSC) to assess purity .
Basic: What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <5 ppm error .
- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can reaction conditions be optimized to improve the yield of this urea derivative?
Answer:
Key optimization strategies include:
- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions .
- Catalyst use : Adding a base (e.g., DABCO) accelerates isocyanate-amine coupling .
- Temperature control : Reflux (~65°C) enhances reaction kinetics without degrading heat-sensitive groups .
- Stoichiometry : A 1.2:1 molar ratio of isocyanate to amine ensures complete conversion .
- Workup : Sequential washes (water, brine) remove unreacted reagents before chromatography .
Advanced: What computational approaches predict the binding affinity of this compound to biological targets like VEGFR-2?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger) : Docks the compound into the VEGFR-2 active site (PDB: 4ASD). Key interactions (e.g., hydrogen bonds with Asp1046) are quantified using binding energy (ΔGb) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM) .
- QSAR modeling : Correlates substituent effects (e.g., ethoxy vs. methyl groups) with IC50 values using Molinspiration software .
Advanced: How can researchers analyze degradation pathways of this compound under physiological conditions?
Answer:
- Stability studies : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C.
- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of urea to aryl amines) .
- Oxidative pathways : Use H2O2 or rat liver microsomes to mimic CYP450-mediated metabolism. Major metabolites (e.g., N-demethylation, ethoxy → hydroxyl conversion) are characterized via HRMS .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Dose-response validation : Repeat assays (e.g., VEGFR-2 inhibition) across multiple concentrations (1–100 µM) to confirm IC50 values .
- Cell line specificity : Test activity in SW480 (colon cancer) vs. HEK293 (control) to assess selectivity .
- Apoptosis assays : Use Annexin V/PI staining to distinguish early (15.14% in SW480) vs. late apoptosis .
- Control experiments : Include positive controls (e.g., sorafenib) and verify enzyme activity via Western blot (phospho-VEGFR-2 levels) .
Advanced: What structural modifications enhance the compound’s potency in SAR studies?
Answer:
- Pyrimidine ring : Replace ethoxy with morpholine (IC50 ↓ 50%) or dimethylamino (↑ solubility) .
- Fluorophenyl group : Introduce electron-withdrawing substituents (e.g., -CF3) to improve target engagement .
- Urea linker : Replace with thiourea or amide to modulate hydrogen-bonding capacity .
Data Table :
| Modification | IC50 (VEGFR-2) | Solubility (µg/mL) |
|---|---|---|
| Ethoxy (original) | 91.02 µM | 12.5 |
| Morpholine | 45.5 µM | 8.2 |
| 4-Cyanophenyl | 110 µM | 18.7 |
| 4-Trifluoromethylphenyl | 68.3 µM | 9.8 |
| Data adapted from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
